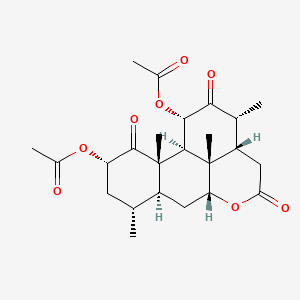
Amarolide diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amarolide diacetate is a biochemical that may have anti-tumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Amarolide diacetate is a derivative of amarolide, a representative quassinoid and tetracyclic terpenoid. The first total synthesis of (±)-amarolide has been accomplished from a known tricyclic compound, indicating significant progress in the field of synthetic organic chemistry. This synthesis involved key reactions like Orthoester Claisen rearrangement and lead tetraacetate oxidation, which are pivotal in the preparation of compounds with complex structures like amarolide diacetate (Hirota & Takahashi, 1987).
Isolation from Natural Sources
- Amarolide diacetate has been identified as a constituent in various natural sources. For instance, a study on Castela texana revealed the isolation of a new quassinoid, 11-O-trans-p-coumaroyl amarolide, alongside known compounds including amarolide and its diacetate form. These findings highlight the compound's presence in nature and its potential for various applications in pharmacology and phytochemistry (Dou et al., 1996).
Pharmacological Potential
- Phyllanthus amarus, a plant well-known for its medicinal properties, has been studied extensively for its phytochemical and pharmacological aspects. While this research does not directly address amarolide diacetate, it provides insights into the broader context of medicinal plants and their potential in drug discovery, which could be relevant for future research on amarolide diacetate (Patel et al., 2011).
Toxicology and Safety Studies
- Although the specific toxicological profile of amarolide diacetate is not directly mentioned, understanding the general safety and toxicology of related compounds is crucial. For example, studies on Phyllanthus amarus have explored its various pharmacological activities and potential toxicological aspects, providing a framework for evaluating the safety of related compounds, including amarolide diacetate (Adeneye & Benebo, 2008).
Propiedades
Número CAS |
29913-87-9 |
|---|---|
Nombre del producto |
Amarolide diacetate |
Fórmula molecular |
C24H32O8 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-16-acetyloxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-4-yl] acetate |
InChI |
InChI=1S/C24H32O8/c1-10-7-16(30-12(3)25)22(29)24(6)14(10)8-17-23(5)15(9-18(27)32-17)11(2)19(28)20(21(23)24)31-13(4)26/h10-11,14-17,20-21H,7-9H2,1-6H3/t10-,11-,14+,15+,16+,17-,20-,21+,23-,24+/m1/s1 |
Clave InChI |
BPMVSLKBVZJCKA-UHCKFGLUSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
SMILES canónico |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amarolide diacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



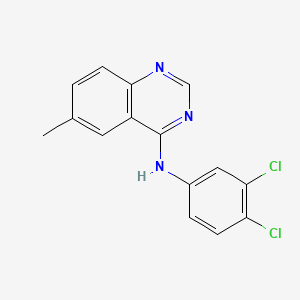
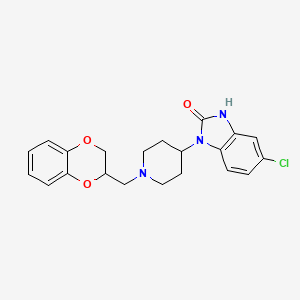
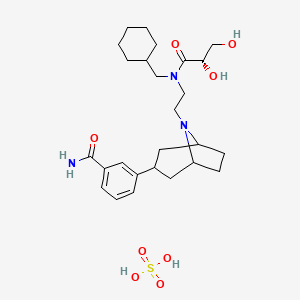
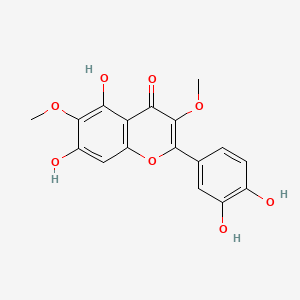
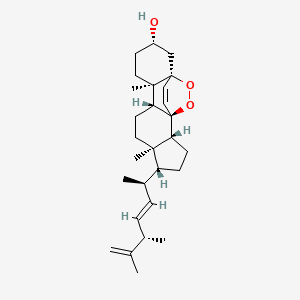
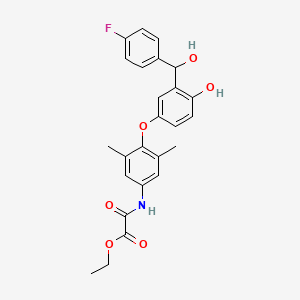
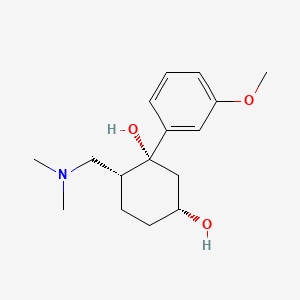
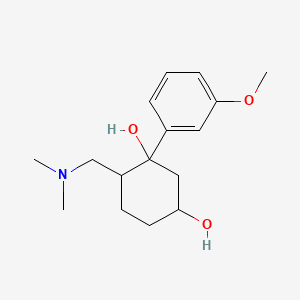
![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)
![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)
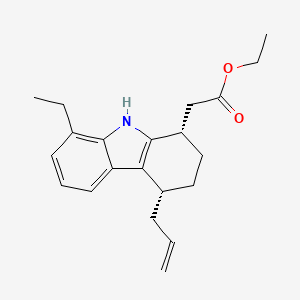
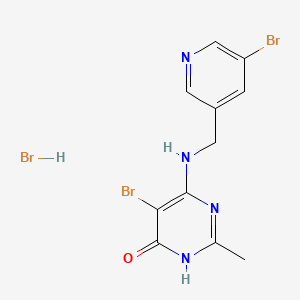
![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)